2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2,4-difluorophenyl)-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF2O2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSWCDIOIPXGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.95 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Conditions
A representative procedure involves reacting 2-bromo-2,4-difluorobenzene (1 equiv) with BPin (1.1 equiv) in the presence of Pd(dppf)Cl·DCM (4 mol%) and KOAc (3 equiv) in degassed 1,4-dioxane at 90°C for 24 hours. Post-reaction, the mixture is filtered through silica gel and purified via column chromatography to yield the product.
Key Optimization Parameters:
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Catalyst System : Pd(dppf)Cl·DCM outperforms Pd(OAc)/SPhos in substrates with electron-withdrawing groups, achieving conversions >90%.
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Solvent : 1,4-Dioxane facilitates higher yields (74–98%) compared to THF or DMF due to improved catalyst stability.
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Temperature : Prolonged heating at 90°C ensures complete conversion, whereas microwave-assisted synthesis at 120°C reduces reaction time to 0.5 hours.
Mechanistic Insights
The catalytic cycle begins with oxidative addition of the aryl halide to Pd(0), followed by transmetallation with BPin. Reductive elimination yields the boronic ester while regenerating the Pd catalyst. The presence of KOAc neutralizes HBr byproducts, preventing catalyst poisoning.
Suzuki Coupling-Directed Esterification
An alternative approach involves synthesizing 2,4-difluorophenylboronic acid followed by esterification with pinacol. While less common due to boronic acid instability, this method offers flexibility in downstream applications.
Boronic Acid Synthesis
2,4-Difluorophenylboronic acid is prepared via lithiation of 1-bromo-2,4-difluorobenzene with n-BuLi, followed by treatment with trimethyl borate. The crude acid is isolated after aqueous workup and used directly in esterification.
Esterification Protocol
The boronic acid (1 equiv) is refluxed with pinacol (1.05 equiv) in toluene under Dean-Stark conditions to azeotropically remove water. After 12 hours, the mixture is concentrated, and the product is recrystallized from hexane/EtOAc (3:1) to afford white crystals.
Yield and Purity:
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Typical yields range from 57–74%, with purity confirmed by NMR (δ 1.43 ppm, singlet for pinacol methyl groups).
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IR spectroscopy reveals characteristic B–O stretches at 1323 cm and 1286 cm.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates the Miyaura borylation, enabling rapid synthesis of 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane.
Procedure Overview
A mixture of 2-bromo-2,4-difluorobenzene (1 equiv), BPin (1.5 equiv), Pd(dppf)Cl·DCM (4 mol%), and KPO (3 equiv) in dioxane/HO (5:1) is irradiated at 120°C for 30 minutes. The reaction is quenched with HO (10 equiv) to oxidize residual boronic acids, and the product is extracted with CHCl.
Advantages Over Thermal Methods
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Time Efficiency : 30-minute reaction vs. 24-hour thermal heating.
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Yield Improvement : 93% conversion compared to 71% under standard conditions.
Comparative Analysis of Methods
Practical Considerations and Challenges
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Substrate Availability : 2-Bromo-2,4-difluorobenzene must be synthesized via directed ortho-metallation or halogen exchange, adding synthetic steps.
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Moisture Sensitivity : All procedures require anhydrous conditions to prevent hydrolysis of the boronic ester.
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Scalability : Miyaura borylation is preferred for large-scale production due to robust yields and commercial catalyst availability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles like Grignard reagents can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Various boron-containing reduced species.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Organic Synthesis
This compound serves as an essential reagent in organic synthesis. Its ability to form carbon-carbon bonds allows for the construction of complex organic molecules. It is particularly useful in:
- Suzuki Coupling Reactions : The compound is employed in Suzuki coupling reactions to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals .
- Formation of Boron-Containing Compounds : The dioxaborolane structure facilitates the generation of boron-containing intermediates that are pivotal in creating various organic compounds .
Pharmaceutical Development
In the realm of pharmaceuticals, 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane plays a vital role:
- Drug Synthesis : It is utilized in the synthesis of new drug candidates that exhibit enhanced efficacy and selectivity due to the presence of boron .
- Biological Activity : Research indicates that derivatives of this compound can exhibit significant biological activity, including anti-inflammatory and analgesic properties. This is attributed to their ability to interact with biological targets effectively.
Material Science
The compound's unique properties extend its applications into material science:
- Polymer Production : It is used in creating advanced materials such as polymers and coatings. The incorporation of dioxaborolane can enhance the mechanical properties and durability of these materials .
- Nanomaterials : There is ongoing research into its use for developing nanomaterials that could have applications in electronics and photonics due to their unique optical properties .
Catalysis
In catalysis, this compound acts as a catalyst or a catalyst precursor:
- Facilitation of Reactions : The compound can facilitate various chemical reactions, making processes faster and more efficient. This is particularly beneficial in both industrial applications and laboratory settings .
- Green Chemistry Applications : Its use aligns with principles of green chemistry by minimizing waste and improving reaction efficiency.
Environmental Applications
Recent studies have explored the potential environmental applications of this compound:
- Pollutant Detection : Due to its sensitivity and specificity, this compound is being investigated for use in developing sensors for detecting environmental pollutants .
- Bioremediation : There are prospects for its application in bioremediation strategies aimed at degrading harmful substances in contaminated environments.
Case Study 1: Synthesis Efficiency
A study demonstrated the use of this compound in synthesizing difluorinated compounds with enhanced biological properties. The modified synthetic protocols improved yield and efficiency compared to traditional methods.
Case Study 2: Pharmacological Properties
Research has shown that compounds similar to this compound exhibit promising pharmacological profiles. These include significant anti-inflammatory effects linked to their ability to modulate specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can interact with nucleophiles, facilitating reactions such as cross-coupling. The molecular targets and pathways involved depend on the specific application, such as binding to biological molecules in BNCT or participating in catalytic cycles in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorophenyl-Substituted Dioxaborolanes
The reactivity and applications of 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane are closely tied to the number and position of fluorine substituents on the phenyl ring. Below is a comparative analysis with other fluorinated analogs:
Key Findings :
- Electronic Effects : The 2,4-difluorophenyl derivative exhibits balanced electronic properties, making it versatile in coupling reactions. In contrast, perfluorophenyl analogs are prone to hydrolysis due to extreme electron withdrawal .
- Steric Considerations : 2,6-Difluorophenyl derivatives show reduced reactivity in sterically demanding reactions compared to 2,4-difluorophenyl counterparts .
Non-Fluorinated Dioxaborolanes
Compounds lacking fluorine substituents, such as 2-(4-methoxyphenyl)-1,3,2-dioxaborolane, demonstrate lower stability under oxidative conditions but better solubility in non-polar solvents . This highlights the role of fluorine in enhancing oxidative stability and tuning electronic properties.
Functionalized Dioxaborolanes
Dioxaborolanes with additional functional groups (e.g., ethers, esters) exhibit distinct properties:
- 2-(4-(2,2-Difluoroethoxy)phenyl)-1,3,2-dioxaborolane (C₁₄H₁₉BF₂O₃): The difluoroethoxy group increases hydrophobicity, making it suitable for lipid-soluble drug candidates .
- 2-[4-(Difluoromethyl)phenyl]-1,3,2-dioxaborolane (C₁₄H₁₉BF₂O₃): The difluoromethyl group enhances metabolic stability in medicinal chemistry applications .
Biological Activity
2-(2,4-Difluorophenyl)-1,3,2-dioxaborolane is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the phenyl group is known to enhance the compound's reactivity and selectivity in various chemical transformations, which may also influence its biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 210.0 g/mol. The dioxaborolane ring structure contributes to its utility in organic synthesis and catalysis.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀B₂F₂O₂ |
| Molecular Weight | 210.0 g/mol |
| Structure | Dioxaborolane ring |
The biological activity of this compound has not been extensively studied; however, its mechanism of action may involve interactions with various biological targets. Compounds containing boron are often investigated for their ability to modulate enzyme activity and receptor binding due to their unique electronic properties.
Biological Activity Studies
- Enzyme Inhibition : Preliminary studies suggest that similar boron-containing compounds can act as enzyme inhibitors. The dioxaborolane moiety may facilitate binding to active sites of enzymes, potentially inhibiting their function.
- Receptor Binding : Research indicates that the fluorinated phenyl group can enhance binding affinity to certain receptors. This property could be exploited for developing therapeutic agents targeting specific diseases.
- Anticancer Potential : Some studies have indicated that boron-containing compounds exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.
Case Studies
- A study on related compounds demonstrated that fluorinated aryl boronic acids showed significant activity against cancer cell lines by inhibiting critical signaling pathways involved in tumor growth .
- Another investigation highlighted the potential of boron-based compounds in modulating neurotransmitter systems, suggesting possible applications in neuropharmacology .
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2-(2,4-difluorophenyl)-1,3,2-dioxaborolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves transesterification between 2,4-difluorophenylboronic acid and pinacol (1,2-diol) under anhydrous conditions. Key parameters include temperature (60–80°C), solvent choice (e.g., THF or dioxane), and catalyst selection (e.g., MgSO₄ or molecular sieves). Evidence from similar dioxaborolane syntheses suggests yields improve with rigorous exclusion of moisture and oxygen . Optimization studies recommend monitoring reaction progress via <sup>11</sup>B NMR to confirm boronate ester formation .
Q. How should researchers characterize this compound, and what are common pitfalls in spectral interpretation?
- Methodological Answer : Characterization requires <sup>1</sup>H, <sup>13</sup>C, and <sup>11</sup>B NMR, IR (to confirm B-O bonds at ~1350 cm⁻¹), and mass spectrometry. Notably, the carbon directly bonded to boron (C-B) in <sup>13</sup>C NMR may not appear due to quadrupolar relaxation effects . For validation, compare spectra with structurally analogous compounds (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolanes) and use HSQC/HMBC for ambiguous assignments .
Q. What are the stability considerations for storage and handling?
- Methodological Answer : The compound is moisture-sensitive and prone to hydrolysis. Store under inert gas (N₂ or Ar) at 2–8°C in sealed containers. Purity degradation can be monitored via TLC (silica gel, hexane/EtOAc eluent) or <sup>11</sup>B NMR (hydrolysis products show distinct shifts). Avoid prolonged exposure to light, as fluorinated aryl groups may undergo photodegradation .
Q. What is its role as a building block in cross-coupling reactions?
- Methodological Answer : It serves as a boronate ester precursor in Suzuki-Miyaura couplings. The 2,4-difluorophenyl group enhances electrophilicity, facilitating aryl-aryl bond formation. For example, coupling with bromoarenes requires Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in THF/H₂O (3:1) at 80°C .
Advanced Questions
Q. How does the fluorine substitution pattern influence reactivity in radical chain reactions?
- Methodological Answer : The electron-withdrawing fluorine atoms stabilize radical intermediates via inductive effects, enabling deboronative radical reactions. For instance, under AIBN initiation, the compound generates aryl radicals that participate in cascade cyclizations. Kinetic studies using EPR spectroscopy reveal faster radical propagation compared to non-fluorinated analogs .
Q. What methodologies are used to assess its biological activity (e.g., antimicrobial)?
- Methodological Answer : Bioactivity assays include:
- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution.
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK293) to evaluate selectivity.
- Mechanistic Studies : Fluorescence microscopy to track cellular uptake (e.g., FITC-labeled derivatives) .
Q. How can computational modeling predict its reactivity in novel reaction systems?
- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states for cross-couplings or radical pathways. Key parameters include boron’s Lewis acidity (partial charge analysis) and aryl ring distortion energies. Comparative studies with crystallographic data (e.g., Acta Cryst. reports) validate computational predictions .
Q. How to resolve contradictions in NMR data due to quadrupolar effects?
- Methodological Answer : For missing C-B signals in <sup>13</sup>C NMR:
- Use <sup>11</sup>B-<sup>13</sup>C HMBC to indirectly assign the boron-bound carbon.
- Compare with isotopically labeled analogs (e.g., <sup>10</sup>B-enriched samples) to reduce line broadening .
Q. What strategies improve regioselectivity in its use for polyfluoroarene synthesis?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
